molecular formula C21H18N2O4S B2470016 N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 1797963-15-5

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No. B2470016
CAS RN: 1797963-15-5
M. Wt: 394.45
InChI Key: YEUUGYPXZFSOCM-UHFFFAOYSA-N
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Description

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is a chemical compound that has shown significant potential in scientific research. This compound is commonly referred to as BTO, and it is a derivative of thiazolidinedione. BTO has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation.

Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives, including the compound , play a crucial role in medicinal chemistry. Researchers have found them to possess a wide range of therapeutic properties, making them effective in treating various diseases. Some notable applications include:

Urease Inhibition

A specific derivative, N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide, has shown excellent urease inhibition activity. Urease inhibitors are relevant in managing conditions related to urea metabolism .

Antifungal and Antibacterial Screening

While not directly related to the compound mentioned, other 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles have been synthesized and screened for antifungal and antibacterial activities .

Synthesis Strategies

Researchers have developed efficient methods for synthesizing thiophene derivatives. For instance, ZnO nanorods catalyze the synthesis of thiophenes under solvent-free conditions .

properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-27-17-10-6-5-9-16(17)23-21(26)20(25)22-13-15-11-12-18(28-15)19(24)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUUGYPXZFSOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

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